molecular formula C6H7NO2S B084868 (2-Methyl-1,3-thiazol-4-yl)acetic acid CAS No. 13797-62-1

(2-Methyl-1,3-thiazol-4-yl)acetic acid

Cat. No.: B084868
CAS No.: 13797-62-1
M. Wt: 157.19 g/mol
InChI Key: RJCFWJNYLJRLRC-UHFFFAOYSA-N
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Description

(2-Methyl-1,3-thiazol-4-yl)acetic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1,3-thiazol-4-yl)acetic acid typically involves the reaction of 2-methyl-1,3-thiazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiazole nitrogen attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1,3-thiazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
(2-Methyl-1,3-thiazol-4-yl)acetic acid is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties enhance drug efficacy and contribute to the development of novel therapeutic agents. Research indicates that derivatives of this compound may exhibit improved pharmacokinetic profiles and biological activity against various diseases .

Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against certain bacterial and fungal strains. This property positions it as a potential candidate for treating infections and inflammatory conditions. The compound's interaction with biological targets has been explored using molecular docking simulations, providing insights into its mechanism of action.

Agricultural Chemicals

Formulation of Agrochemicals
In agriculture, this compound is incorporated into formulations for pest control and crop protection. Its effectiveness in these applications supports sustainable agricultural practices by providing environmentally friendly solutions to pest management .

Biochemical Research

Enzyme Interaction Studies
Researchers leverage the unique properties of this compound to study enzyme interactions and metabolic pathways. This research contributes to advancements in biochemistry and molecular biology by elucidating the roles of specific enzymes in cellular processes .

Material Science

Development of Specialty Polymers
The compound is also applied in material science for developing specialty polymers and coatings. Its incorporation into materials enhances durability and resistance to environmental factors, making it suitable for various industrial applications .

Analytical Chemistry

Standard in Analytical Methods
In analytical chemistry, this compound serves as a standard for quantifying related compounds across various samples. This application ensures the reliability and accuracy of research findings in different scientific studies .

Mechanism of Action

The mechanism of action of (2-Methyl-1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound’s ability to form hydrogen bonds and participate in π-π interactions contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-thiazole: A simpler thiazole derivative with similar chemical properties but lacking the acetic acid moiety.

    4-Methyl-1,3-thiazole-5-carboxylic acid: Another thiazole derivative with a carboxylic acid group at a different position on the ring.

    2-Amino-1,3-thiazole-4-acetic acid: A related compound with an amino group instead of a methyl group.

Uniqueness

(2-Methyl-1,3-thiazol-4-yl)acetic acid is unique due to the presence of both the thiazole ring and the acetic acid moiety, which confer distinct chemical reactivity and biological activity

Biological Activity

(2-Methyl-1,3-thiazol-4-yl)acetic acid is a thiazole derivative that has garnered attention in scientific research due to its diverse biological activities. Thiazole compounds are known for their potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a thiazole ring with a methyl group at the 2-position and an acetic acid functional group. This unique structure contributes to its reactivity and biological activity.

Thiazole derivatives like this compound interact with various biological targets through several mechanisms:

  • Receptor Binding : Thiazole compounds exhibit high affinity for multiple receptors, influencing various cellular processes.
  • Enzymatic Inhibition : These compounds can inhibit key enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Electrophilic and Nucleophilic Reactions : The thiazole ring can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position, leading to diverse biological effects.

Antimicrobial Activity

Research indicates that this compound displays significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

Compound MIC (mg/mL) MBC (mg/mL)
This compound0.23–0.70.47–0.94
Ampicillin0.100.15

Antifungal Activity

The compound also exhibits antifungal properties, with studies showing MIC values ranging from 0.06 to 0.47 mg/mL against several fungal strains .

Anticancer Potential

In vitro studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial membrane potential disruption and activation of pro-apoptotic proteins .

Study on Antimicrobial Efficacy

A study focused on the synthesis and evaluation of thiazole derivatives found that those similar to this compound displayed potent antimicrobial activity against resistant strains such as methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa . The structure–activity relationship indicated that modifications on the thiazole ring significantly influenced antimicrobial potency.

Evaluation of Anticancer Effects

Another study investigated the effects of thiazole derivatives on cancer cell lines. The results indicated that these compounds could effectively induce apoptosis in triple-negative breast cancer cells by modulating mitochondrial pathways and activating caspases .

Properties

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-4-7-5(3-10-4)2-6(8)9/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCFWJNYLJRLRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357595
Record name (2-methyl-1,3-thiazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13797-62-1
Record name (2-methyl-1,3-thiazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Methyl-1,3-thiazol-4-yl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Prepare a solution of (2-methylthiazol-4-yl)acetic acid ethyl ester (17 g, 92 mmol) in tetrahydrofuran/water (1:1, 400 mL). Add potassium hydroxide (10.3 g, 184 mmol). Stir the reaction at room temperature for 1 hour. Concentrate the solution in vacuo to remove the tetrahydrofuran then acidify with 1N HCl. Extract the aqueous solution with CHCl3. Wash the resulting organic phase with brine (200 mL), dry (Na2SO4), filter and concentrate in vacuo to afford (2-methylthiazol-4-yl)acetic acid (11.3 g) as a solid. 1H NMR (CDCl3) δ 7.00 (s, 1H), 3.85 (s, 2H), 2.71 (s, 3H).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step Two

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